REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
benzyl dimethyl ketanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
1,3-bis(4′-azidobenzal)-2-propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “
|
Type
|
CUSTOM
|
Details
|
produced by NIPPON KAYAKU Co
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
benzyl dimethyl ketanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
1,3-bis(4′-azidobenzal)-2-propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “
|
Type
|
CUSTOM
|
Details
|
produced by NIPPON KAYAKU Co
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
benzyl dimethyl ketanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
1,3-bis(4′-azidobenzal)-2-propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “
|
Type
|
CUSTOM
|
Details
|
produced by NIPPON KAYAKU Co
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |